An In-Depth Technical Guide to the Discovery and History of N-Mesitylhydroxylamine
An In-Depth Technical Guide to the Discovery and History of N-Mesitylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Mesitylhydroxylamine, a sterically hindered N-arylhydroxylamine, has emerged as a versatile building block and reagent in synthetic organic chemistry. Its unique structural features, characterized by the presence of the bulky mesityl group, confer notable stability and distinct reactivity, making it a valuable precursor for the generation of stable nitroxyl radicals and a key component in the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of N-Mesitylhydroxylamine. It delves into the evolution of its preparation, from early general methods for N-arylhydroxylamine synthesis to more refined and specific protocols. The guide further details established experimental procedures, characterization data, and explores its significant applications, particularly in the fields of radical chemistry and as a potential nitroxyl (HNO) donor for therapeutic applications.
Introduction: The Significance of N-Mesitylhydroxylamine
N-Arylhydroxylamines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of industrially and biologically important molecules, including pharmaceuticals and agrochemicals.[1] Within this class, N-Mesitylhydroxylamine (2,4,6-trimethylphenylhydroxylamine) stands out due to the steric hindrance provided by the three methyl groups on the aromatic ring.[2] This structural feature significantly influences its chemical properties, most notably enhancing the stability of the corresponding aminoxyl radical (nitroxide), a property that has been extensively exploited in various chemical and biological studies.[3]
The primary research value of N-Mesitylhydroxylamine lies in its role as a precursor to the stable mesityl nitroxide radical and as a versatile synthon for constructing N-arylhydroxylamine-based complexes and heterocyclic frameworks.[2] Understanding its discovery and the evolution of its synthesis is paramount for researchers aiming to leverage its unique properties in their own work.
Historical Context and Discovery
The history of N-Mesitylhydroxylamine is intrinsically linked to the broader development of synthetic methods for N-arylhydroxylamines. While the exact first synthesis of N-Mesitylhydroxylamine is not prominently documented in a singular landmark paper, its preparation falls under the general scope of established reactions for this class of compounds that date back to the late 19th and early 20th centuries.
The first preparation of the parent compound, hydroxylamine, as its hydrochloride salt was achieved by Wilhelm Clemens Lossen in 1865.[4] Pure hydroxylamine was later isolated in 1891 by Lobry de Bruyn and Crismer.[4] The synthesis of N-arylhydroxylamines has historically been dominated by the partial reduction of the corresponding nitroarenes.[1] Early methods involved the use of stoichiometric reducing agents like zinc, tin, or sulfides.[1]
The synthesis of N-Mesitylhydroxylamine would have been a logical extension of these early methods, utilizing nitromesitylene as the starting material. Nitromesitylene itself has been prepared through various methods, including the direct nitration of mesitylene.[5]
A significant advancement in the synthesis of N-arylhydroxylamines came with the development of catalytic hydrogenation methods. These processes offered a more efficient and environmentally benign alternative to stoichiometric reductions.[6] The selective hydrogenation of nitroaromatics to N-arylhydroxylamines can be achieved using supported platinum catalysts, with the addition of amines and dimethyl sulfoxide to promote the conversion and inhibit over-reduction to the corresponding aniline.[7]
Another classical approach that can be applied to the synthesis of N-Mesitylhydroxylamine is the reaction of an organometallic reagent, such as a Grignard reagent, with a nitroso compound. The reaction of mesitylmagnesium bromide with a nitrosating agent would provide a direct route to the target molecule. The use of Grignard reagents in reactions with nitroso compounds has been a known method for forming N,N-disubstituted hydroxylamines.[8]
Synthetic Methodologies and Experimental Protocols
The synthesis of N-Mesitylhydroxylamine is most commonly achieved through the reduction of nitromesitylene. The choice of reducing agent and reaction conditions is crucial to prevent the over-reduction to mesitylamine.
Reduction of Nitromesitylene
This is the most prevalent and practical approach for the synthesis of N-Mesitylhydroxylamine.
Reaction Scheme:
Figure 1: General scheme for the reduction of nitromesitylene.
Detailed Experimental Protocol (Catalytic Hydrogenation):
This protocol is adapted from general procedures for the selective hydrogenation of nitroarenes.[7][9]
Materials:
-
Nitromesitylene
-
5% Platinum on carbon (Pt/C) catalyst
-
Isopropyl alcohol (IPA)
-
Dimethyl sulfoxide (DMSO)
-
n-Butylamine
-
Hydrogen gas (H₂)
Procedure:
-
To a flask, add nitromesitylene (1 equivalent).
-
Add isopropyl alcohol as the solvent.
-
Add 5% Pt/C catalyst (e.g., 0.0026 mol% relative to nitroarene).[9]
-
Add dimethyl sulfoxide (e.g., 0.42 mmol) and n-butylamine (e.g., 0.072 mmol).[9]
-
Seal the flask and purge with hydrogen gas.
-
Attach a balloon filled with hydrogen gas to maintain a hydrogen atmosphere (ordinary pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate containing N-Mesitylhydroxylamine can be used directly or purified further by crystallization.
Causality Behind Experimental Choices:
-
Pt/C Catalyst: Platinum on carbon is a highly effective catalyst for the hydrogenation of nitro groups.
-
Isopropyl Alcohol: A common and suitable solvent for this type of reaction.
-
Dimethyl Sulfoxide (DMSO): Acts as a selective inhibitor, preventing the further reduction of the hydroxylamine to the amine.[7]
-
n-Butylamine: Promotes the conversion of the nitroaromatic starting material.[7]
-
Room Temperature and Ordinary Pressure: These mild conditions are sufficient for the reaction to proceed efficiently and selectively, minimizing side reactions.
Grignard Reaction with a Nitroso Compound
While less common for the direct synthesis of N-Mesitylhydroxylamine due to the potential for side reactions, the principle of reacting an organometallic reagent with a nitroso species is a valid synthetic strategy.
Reaction Scheme:
Figure 2: General scheme for the synthesis via a Grignard reaction.
This method is generally more applicable for the synthesis of N,N-disubstituted hydroxylamines.[8]
Characterization
The structural confirmation of N-Mesitylhydroxylamine relies on standard spectroscopic techniques.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the mesityl group, the methyl protons, and the N-H and O-H protons of the hydroxylamine moiety. The chemical shifts will be influenced by the electronic environment. |
| ¹³C NMR | Resonances for the aromatic carbons of the mesityl ring and the methyl carbons. The number of distinct signals will confirm the symmetry of the molecule.[1][10] |
| IR Spectroscopy | Characteristic absorption bands for N-H and O-H stretching, as well as aromatic C-H and C=C stretching vibrations.[11] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of N-Mesitylhydroxylamine (C₉H₁₃NO, MW: 151.21 g/mol ). |
Note: Specific chemical shift values and absorption frequencies can vary slightly depending on the solvent and instrument used.
Applications in Research and Development
The unique properties of N-Mesitylhydroxylamine have led to its application in several areas of chemical research.
Precursor to Stable Nitroxyl Radicals
The most significant application of N-Mesitylhydroxylamine is as a precursor to the highly stable mesityl nitroxide radical. The steric bulk of the mesityl group prevents the rapid disproportionation that is common for many other aminoxyl radicals.[12]
Oxidation to Mesityl Nitroxide Radical:
Figure 3: Oxidation of N-Mesitylhydroxylamine to its corresponding nitroxide radical.
These stable radicals are valuable tools in various fields:
-
Spin Probes: For studying molecular motion and environment in biological and material systems.
-
Catalysts: In selective oxidation reactions.
-
Polymerization Inhibitors: To control radical polymerization processes.[12]
Nitroxyl (HNO) Donor Potential
N-substituted hydroxylamines are a class of compounds being investigated as donors of nitroxyl (HNO), a reactive nitrogen species with distinct and potentially therapeutic biological activities.[4] The release of HNO from these donors is often triggered by physiological conditions.[9] While N-Mesitylhydroxylamine itself may not be an optimal HNO donor due to the stability of the N-C bond, its derivatives could be designed to release HNO under specific conditions, making this an area of interest for drug development.
Conclusion
N-Mesitylhydroxylamine, a compound at the intersection of steric hindrance and reactive functionality, holds a significant place in the toolkit of synthetic chemists. Its history, rooted in the foundational methods of N-arylhydroxylamine synthesis, has paved the way for its modern applications as a robust precursor to stable nitroxyl radicals and a platform for the design of novel chemical entities. The synthetic routes, primarily through the controlled reduction of nitromesitylene, are well-established, offering reliable access to this versatile molecule. As research into radical chemistry and the therapeutic potential of HNO continues to expand, the importance and utility of N-Mesitylhydroxylamine and its derivatives are poised to grow, solidifying its status as a key building block in contemporary organic and medicinal chemistry.
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Organic Syntheses. (1941). Nitromesitylene. Org. Syn. Coll. Vol. 1, 341. [Link]
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Guthrie, D. A., Kim, N. Y., Siegler, M. A., Moore, C. D., & Toscano, J. P. (2012). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. Journal of the American Chemical Society, 134(4), 1962–1965. [Link]
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Takenaka, S., et al. (2009). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 11, 1385-1390. [Link]
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ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7. [Link]
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Wikipedia. (n.d.). Aminoxyl group. [Link]
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ResearchGate. (n.d.). Scheme 30: Some hydroxylamines used for the nitroxyl radicals' formation. [Link]
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ResearchGate. (2012). Development of N-Substituted Hydroxylamines as Efficient Nitroxyl (HNO) Donors. [Link]
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